molecular formula C26H29N5O3 B11190624 4-[(4-methoxyphenyl)amino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

4-[(4-methoxyphenyl)amino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11190624
M. Wt: 459.5 g/mol
InChI Key: OZPDKUHWDICDET-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)amino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, substituted with methoxyphenyl and piperazinyl groups.

Preparation Methods

The synthesis of 4-[(4-methoxyphenyl)amino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution reactions: Introduction of the methoxyphenyl and piperazinyl groups through nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.

Chemical Reactions Analysis

4-[(4-methoxyphenyl)amino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

4-[(4-methoxyphenyl)amino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)amino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(4-methoxyphenyl)amino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

4-(4-methoxyanilino)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H29N5O3/c1-33-19-12-10-18(11-13-19)27-25-24-20(6-5-8-22(24)32)28-26(29-25)31-16-14-30(15-17-31)21-7-3-4-9-23(21)34-2/h3-4,7,9-13H,5-6,8,14-17H2,1-2H3,(H,27,28,29)

InChI Key

OZPDKUHWDICDET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C(=O)CCC3)N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

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